![molecular formula C9H10FN3 B13283438 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile](/img/structure/B13283438.png)
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C9H10FN3.
Preparation Methods
One common method is the Balz-Schiemann reaction, which converts an amino group into a fluorine atom using diazonium salts . Another approach involves the nucleophilic aromatic substitution of a fluorine-containing precursor . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The fluorine atom’s presence enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-3-methylpyridine: This compound has similar fluorine substitution but differs in the position and type of substituents on the pyridine ring.
3-Fluoro-2-pyridinecarbonitrile: Another fluorinated pyridine with a nitrile group, but with different substitution patterns.
2-Amino-5-fluoropyridine: This compound is used as a precursor in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H12FN3 and a molecular weight of 179.19 g/mol, this compound features a pyridine ring substituted at the 5-position with a 3-fluoropropylamino group and a cyano group at the 2-position. The presence of these functional groups suggests diverse reactivity and potential therapeutic applications.
Structural Characteristics
The compound's structure is characterized by the following features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Cyano Group (–C≡N) : Known for participating in nucleophilic reactions.
- Amino Group (–NH) : Capable of engaging in various coupling reactions.
- Fluoropropyl Group : Enhances electrophilic character due to the fluorine atom.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C10H12FN3 |
Molecular Weight | 179.19 g/mol |
Functional Groups | Cyano, Amino, Fluoropropyl |
Key Reactivity | Nucleophilic reactions, Coupling |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
Case Study : A study on related thienopyridine compounds demonstrated IC50 values ranging from 25–50 nM against HCT116 cells, suggesting that structural modifications can retain or enhance biological activity .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The cyano group can interact with enzymes, potentially inhibiting their function.
- Binding Affinity to Receptors : Molecular docking studies could elucidate how this compound interacts with specific biological targets.
Table 2: Comparative Biological Activity of Similar Compounds
Compound Name | IC50 (nM) | Target Cell Line |
---|---|---|
5-Benzoylthieno[2-3-b]pyridine | 120–130 | HCT116 |
5-Amino-3-fluoropyridine-2-carbonitrile | Not specified | MDA-MB-231 |
This compound | Pending investigation | TBD |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity.
Potential Applications in Drug Development
This compound holds potential for:
- Drug Development : As a building block for synthesizing more complex pharmaceuticals.
- Targeting Specific Diseases : Its structure suggests possible use in developing inhibitors for enzymes or receptors involved in various disease pathways.
Properties
Molecular Formula |
C9H10FN3 |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
5-(3-fluoropropylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10FN3/c10-4-1-5-12-9-3-2-8(6-11)13-7-9/h2-3,7,12H,1,4-5H2 |
InChI Key |
NATSWGNKFBIXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCCCF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.